molecular formula C21H41NO3 B179602 N-octadecanoyl-alanine CAS No. 14246-60-7

N-octadecanoyl-alanine

Cat. No.: B179602
CAS No.: 14246-60-7
M. Wt: 355.6 g/mol
InChI Key: UYZIMGIUGBXMOC-IBGZPJMESA-N
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Description

N-octadecanoyl-alanine, also known as N-octadecanoyl-L-alanine, is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of an octadecanoyl group (derived from octadecanoic acid) attached to the amino acid alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octadecanoyl-alanine can be synthesized through an enzyme-catalyzed process that involves the acylation of alanine with octadecanoic acid. The reaction typically employs lipase enzymes to catalyze the formation of the amide bond between the carboxyl group of octadecanoic acid and the amino group of alanine . The reaction conditions often include mild temperatures and neutral pH to optimize enzyme activity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme-catalyzed reaction can be scaled up. The process may also include steps for the purification of the product, such as crystallization or chromatography, to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: N-octadecanoyl-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-octadecanoyl-alanine involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and signaling pathways . These interactions are mediated by the hydrophobic octadecanoyl group and the hydrophilic alanine moiety, which together influence the compound’s behavior in biological systems .

Comparison with Similar Compounds

    N-lauroyl-L-alanine: Similar in structure but with a shorter acyl chain (lauroyl group).

    N-lauroyl-L-leucine: Another N-acyl amino acid with a different amino acid (leucine) and a lauroyl group.

    N-lauroyl-L-phenylalanine: Contains a phenylalanine residue and a lauroyl group.

Uniqueness: N-octadecanoyl-alanine is unique due to its longer acyl chain (octadecanoyl group), which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions .

Properties

IUPAC Name

(2S)-2-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIMGIUGBXMOC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557473
Record name N-Octadecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14246-60-7
Record name N-Octadecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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